![molecular formula C4H5ClN2 B1295647 4-chloro-3-methyl-1H-pyrazole CAS No. 15878-08-7](/img/structure/B1295647.png)
4-chloro-3-methyl-1H-pyrazole
Overview
Description
4-Chloro-3-methyl-1H-pyrazole is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure containing two nitrogen atoms at adjacent positions. The presence of a chlorine atom and a methyl group on the pyrazole ring can significantly influence the compound's reactivity and physical properties.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a related compound, was achieved through a series of syntheses aimed at producing new pyrazole derivatives . Similarly, a general two-step method for the synthesis of 4-(alkyl)pyrazoles has been developed, which could potentially be adapted for the synthesis of 4-chloro-3-methyl-1H-pyrazole .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using techniques such as X-ray diffraction. For example, the structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was determined by X-ray diffraction, revealing that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . These structural insights are crucial for understanding the reactivity and interaction of pyrazole compounds.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to their reactive nitrogen atoms and the presence of substituents such as chlorine and methyl groups. The reactivity can be further explored by synthesizing metal complexes with pyrazole-derived ligands, as demonstrated by the preparation of tetrahedral complexes with zinc, copper, and mercury using a pyrazole-derived ligand .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the crystal structure, IR spectra, and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline provided insights into the vibrational frequencies and thermodynamic properties of the compound . Additionally, the synthesis of the silver(I) complex of a pyrazole derivative containing the unprecedented [Ag(NO3)4]3− anion highlights the unique properties that can arise from the introduction of metal ions .
Scientific Research Applications
Synthesis and Molecular Structure :
- The synthesis of pyrazole derivatives, including those related to 4-chloro-3-methyl-1H-pyrazole, has been a significant area of research. Studies have focused on the molecular and crystal structure of these derivatives using methods like X-ray diffraction, NMR, and computational techniques (Channar et al., 2019).
Reactivity and Pharmaceutical Potential :
- Research has been conducted on the reactivity properties of pyrazole derivatives, employing computational approaches like density functional theory (DFT) calculations, molecular dynamics simulations, and molecular docking. This research aims to understand the reactive properties and pharmaceutical potential of these compounds (Thomas et al., 2018).
Chemical Synthesis Techniques :
- Studies on the synthesis of pyrazole derivatives have also focused on novel techniques and optimizations, including the use of ultrasonic methods and exploring different reactants and conditions for more efficient synthesis processes (Liu et al., 2017).
Materials Science Applications :
- In the field of materials science, pyrazole derivatives have been investigated for their utility in polymer chemistry, particularly as agents in reversible addition fragmentation chain transfer (RAFT) polymerization, demonstrating their versatility in controlling polymerization processes (Gardiner et al., 2017).
Biological Activity and Potential Applications :
- The exploration of the biological activities of pyrazole derivatives has been a notable area of research. This includes investigating their antibacterial properties and potential as antifungal agents. The structure-activity relationships of these compounds have been a significant focus, with studies aiming to develop more effective antimicrobial agents (Chopde et al., 2012).
Anti-Tobacco Mosaic Virus (TMV) Agents :
- Research has also been conducted on pyrazole derivatives as potential anti-TMV agents. Novel pyrazole Schiff base scaffolds have been synthesized and characterized for their efficacy against TMV, demonstrating their potential as bioactive agents in agricultural applications (Lv et al., 2017).
Future Directions
Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
properties
IUPAC Name |
4-chloro-5-methyl-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2/c1-3-4(5)2-6-7-3/h2H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDKUXJKMAFCTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166524 | |
Record name | Pyrazole, 4-chloro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-methyl-1H-pyrazole | |
CAS RN |
15878-08-7, 1092682-87-5 | |
Record name | 4-Chloro-3-methyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15878-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazole, 4-chloro-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015878087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazole, 4-chloro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrazole, 4-chloro-3-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1092682-87-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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